molecular formula C20H19N3O3 B2575331 (E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1799258-50-6

(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2575331
CAS No.: 1799258-50-6
M. Wt: 349.39
InChI Key: IIAZDNHJRROXMF-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic small molecule of significant interest in preclinical drug discovery, particularly in oncology. Its molecular architecture integrates a 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold, a privileged structure in medicinal chemistry known for its ability to modulate kinase activity by targeting the ATP-binding site. This core is linked via a propyl spacer to an acrylamide group, a chemical warhead often employed in the design of covalent inhibitors that can form irreversible bonds with cysteine residues in target proteins. The presence of a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety as a hydrophobic cap further enhances the compound's potential for protein interaction and binding affinity. This specific structural combination suggests potential application as a targeted covalent inhibitor for specific tyrosine kinases, such as the Bruton's tyrosine kinase (Btk) family, which includes members like Bmx, known to be critical in cancer cell signaling, survival, and proliferation pathways in malignancies such as non-small cell lung cancer (NSCLC) . Researchers can utilize this compound as a chemical probe to investigate the biological functions and signaling networks of specific kinases, to study mechanisms of acquired drug resistance in cancer, and to serve as a lead structure for the development of novel therapeutic agents with optimized physicochemical properties. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(7-5-15-4-6-17-18(13-15)26-14-25-17)21-10-2-11-23-12-8-16-3-1-9-22-20(16)23/h1,3-9,12-13H,2,10-11,14H2,(H,21,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAZDNHJRROXMF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound features a pyrrolo[2,3-b]pyridine moiety and a benzo[d][1,3]dioxole group. The specific arrangement of these components contributes to its biological properties.

The compound is believed to exert its biological effects through the inhibition of key signaling pathways involved in cancer progression and inflammation. Preliminary studies suggest that it may interact with fibroblast growth factor receptors (FGFRs), which play a critical role in cellular proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHCT11610.5FGFR inhibition
Compound BMCF78.0Apoptosis induction
Compound CA54912.0Cell cycle arrest

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The compound's interaction with FGFRs has been highlighted in various studies. It is suggested that the binding affinity to FGFRs leads to the suppression of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for tumor growth and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine core significantly affect the compound's potency and selectivity against cancer cell lines. For example, substituents on the benzo[d][1,3]dioxole moiety have been shown to enhance or diminish biological activity.

Table 2: SAR Findings

ModificationEffect on Activity
Methyl group additionIncreased potency
Halogen substitutionAltered selectivity
Hydroxyl group removalDecreased activity

Case Studies

Recent case studies have demonstrated the efficacy of similar compounds in preclinical models:

  • Case Study 1 : A derivative with a modified side chain showed a significant reduction in tumor size in xenograft models of breast cancer.
  • Case Study 2 : An analog was tested for its ability to inhibit angiogenesis in vitro and exhibited promising results by reducing endothelial cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Positioning : Modifications in regions A/B (e.g., introducing electron-withdrawing groups) could enhance binding affinity by altering charge distribution near the pyrrolopyridine moiety .

Lumping Strategy Utility : Grouping the target compound with benzodioxole-containing analogs () predicts shared degradation pathways (e.g., oxidative cleavage of the dioxole ring) .

Synthetic Feasibility : Analog synthesis methods () suggest that the target compound’s acrylamide linker can be optimized via Michael addition reactions to improve yield .

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